molecular formula C18H27NO5 B12643269 (4-Acetamidophenoxy)methyl octyl carbonate CAS No. 920967-20-0

(4-Acetamidophenoxy)methyl octyl carbonate

Cat. No.: B12643269
CAS No.: 920967-20-0
M. Wt: 337.4 g/mol
InChI Key: JJAXTTPKLFKNNM-UHFFFAOYSA-N
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Description

(4-Acetamidophenoxy)methyl octyl carbonate is a chemical compound with the molecular formula C20H31NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to an octyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenoxy)methyl octyl carbonate typically involves the reaction of 4-acetamidophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the carbonate group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenoxy)methyl octyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(4-Acetamidophenoxy)methyl octyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetamidophenoxy)methyl octyl carbonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetamidophenoxy)methyl decyl carbonate
  • (4-Acetamidophenoxy)methyl hexyl carbonate
  • (4-Acetamidophenoxy)methyl butyl carbonate

Uniqueness

(4-Acetamidophenoxy)methyl octyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyl carbonate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

920967-20-0

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(4-acetamidophenoxy)methyl octyl carbonate

InChI

InChI=1S/C18H27NO5/c1-3-4-5-6-7-8-13-22-18(21)24-14-23-17-11-9-16(10-12-17)19-15(2)20/h9-12H,3-8,13-14H2,1-2H3,(H,19,20)

InChI Key

JJAXTTPKLFKNNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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